(R)-4-Fluorophenylglycine

Catalog No.
S774572
CAS No.
93939-74-3
M.F
C8H8FNO2
M. Wt
169.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Fluorophenylglycine

CAS Number

93939-74-3

Product Name

(R)-4-Fluorophenylglycine

IUPAC Name

(2R)-2-amino-2-(4-fluorophenyl)acetic acid

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1

InChI Key

JKFYKCYQEWQPTM-SSDOTTSWSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)F

Synonyms

(R)-4-fluorophenylglycine, 4-fluorophenylglycine, p-fluorophenylglycine, p-FPG

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])[NH3+])F

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)[O-])[NH3+])F

Medicinal Chemistry

  • Enzyme Inhibition

    (R)-4-Fluorophenylglycine has been studied as a potential inhibitor of various enzymes, including enzymes involved in certain disease processes. For instance, research suggests it may inhibit enzymes involved in the formation of amyloid plaques, a hallmark of Alzheimer's disease [].

  • Peptide Synthesis

    The incorporation of (R)-4-Fluorophenylglycine into peptides can modify their biological activity and stability. This makes it a valuable tool for researchers studying protein function and developing new therapeutic agents [].

Material Science

  • Liquid Crystals

    (R)-4-Fluorophenylglycine has been used as a building block in the synthesis of novel liquid crystals with specific properties. These liquid crystals have potential applications in displays, sensors, and other optoelectronic devices [].

  • Organic Frameworks

    The incorporation of (R)-4-Fluorophenylglycine into metal-organic frameworks (MOFs) can lead to materials with tunable properties for applications in gas separation, catalysis, and drug delivery [].

(R)-4-Fluorophenylglycine is a synthetic molecule derived from the natural amino acid glycine. It differs from glycine by having a fluorine atom attached to the fourth carbon atom of the phenyl ring and a specific stereochemistry designated by (R) []. This specific configuration is crucial for its potential biological activity.

The significance of (R)-4-Fluorophenylglycine lies in its potential use as a building block for the development of novel drugs and peptides. Its unique structure allows for modulation of protein-protein interactions and other biological processes [].


Molecular Structure Analysis

(R)-4-Fluorophenylglycine possesses a central carbon atom bonded to an amino group (NH2), a carboxylic acid group (COOH), a hydrogen atom, and a fluorophenyl group (C6H4F). The (R) configuration refers to the spatial arrangement of these groups around the central carbon []. The presence of the fluorine atom introduces a slight electronic modification compared to natural amino acids, potentially affecting its interactions with other molecules.


Chemical Reactions Analysis

Specific synthesis methods for (R)-4-Fluorophenylglycine are not readily available in open scientific literature. However, general methods for synthesizing non-natural amino acids often involve enzymatic resolutions or asymmetric synthesis techniques [].

The chemical reactions of (R)-4-Fluorophenylglycine likely involve the typical reactions of amino acids and carboxylic acids. This includes peptide bond formation, acylation reactions, and participation in various acid-base reactions depending on the surrounding environment.

The specific mechanism of action of (R)-4-Fluorophenylglycine depends on the context in which it is used. However, its potential lies in its ability to be incorporated into peptides, potentially affecting their conformation, stability, and interaction with other biomolecules [].

XLogP3

-1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93939-74-3

Wikipedia

(R)-4-Fluorophenylglycine

Dates

Modify: 2023-08-15

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